molecular formula C20H14N2O2 B437389 3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone CAS No. 284682-65-1

3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone

Cat. No.: B437389
CAS No.: 284682-65-1
M. Wt: 314.3g/mol
InChI Key: QNXMUPNMRBWDAH-UHFFFAOYSA-N
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Description

3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone. One efficient method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.

Scientific Research Applications

3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. For example, it has been shown to act as a positive allosteric modulator of the GABA A receptor at the benzodiazepine binding site . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to its anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-naphthyl)-2-oxoethyl]-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities. Its naphthalene moiety, in particular, contributes to its unique interaction with molecular targets, distinguishing it from other quinazolinone derivatives.

Properties

CAS No.

284682-65-1

Molecular Formula

C20H14N2O2

Molecular Weight

314.3g/mol

IUPAC Name

3-(2-naphthalen-2-yl-2-oxoethyl)quinazolin-4-one

InChI

InChI=1S/C20H14N2O2/c23-19(16-10-9-14-5-1-2-6-15(14)11-16)12-22-13-21-18-8-4-3-7-17(18)20(22)24/h1-11,13H,12H2

InChI Key

QNXMUPNMRBWDAH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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